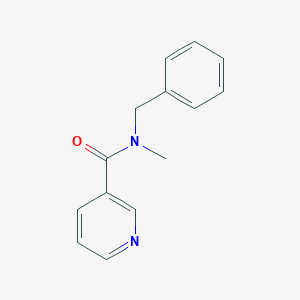

N-benzyl-N-methylnicotinamide

Description

N-Benzyl-N-methylnicotinamide is a nicotinamide derivative characterized by a benzyl and methyl group substituted on the nitrogen atom of the nicotinamide core. Nicotinamide, a form of vitamin B₃, plays a critical role in cellular metabolism, particularly in NAD⁺/NADH redox reactions.

Properties

Molecular Formula |

C14H14N2O |

|---|---|

Molecular Weight |

226.27 g/mol |

IUPAC Name |

N-benzyl-N-methylpyridine-3-carboxamide |

InChI |

InChI=1S/C14H14N2O/c1-16(11-12-6-3-2-4-7-12)14(17)13-8-5-9-15-10-13/h2-10H,11H2,1H3 |

InChI Key |

CIQZNUQRKFTMAE-UHFFFAOYSA-N |

SMILES |

CN(CC1=CC=CC=C1)C(=O)C2=CN=CC=C2 |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)C2=CN=CC=C2 |

solubility |

33.9 [ug/mL] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-methylnicotinamide typically involves the N-methylation of nicotinamide followed by N-benzylation. One common method involves the reaction of nicotinamide with methyl iodide in the presence of a base such as potassium carbonate to form N-methylnicotinamide. This intermediate is then reacted with benzyl chloride under basic conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-methylnicotinamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it to amines or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium azide or thiols can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

N-benzyl-N-methylnicotinamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

Mechanism of Action

The mechanism of action of N-benzyl-N-methylnicotinamide involves its interaction with specific molecular targets, such as NNMT. By inhibiting NNMT, this compound can modulate the levels of nicotinamide and its metabolites, thereby affecting various metabolic pathways. The inhibition of NNMT has been linked to reduced tumorigenesis and altered cellular metabolism .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with N-benzyl-N-methylnicotinamide:

Pharmacokinetic and Toxicity Profiles

- Lipophilicity : The benzyl group in this compound likely increases membrane permeability compared to N-methylnicotinamide, similar to how benzyl groups enhance antibiotic stability in benzathine benzylpenicillin .

- Toxicity: The absence of nitroso or hydrazide groups (cf. Nialamide and nitrosamines) suggests a lower risk of carcinogenicity or hepatotoxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.